3-Cyano-2,4-dichlorobenzaldehyde
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Overview
Description
3-Cyano-2,4-dichlorobenzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of cyano and dichloro functional groups attached to a benzaldehyde core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,4-dichlorobenzaldehyde typically involves the introduction of cyano and dichloro groups onto a benzaldehyde ring. One common method is the reaction of 2,4-dichlorobenzaldehyde with a cyanating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) cyanide to facilitate the cyanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,4-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: 3-Cyano-2,4-dichlorobenzoic acid.
Reduction: 3-Amino-2,4-dichlorobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Cyano-2,4-dichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The cyano and dichloro groups play a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Chlorobenzaldehyde: Contains only one chlorine atom, resulting in different chemical properties and reactivity.
Uniqueness
3-Cyano-2,4-dichlorobenzaldehyde is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-3-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVANCYRXLQJAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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